4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole
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Overview
Description
4-(4-Bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole is a chemical compound characterized by its bromo, fluoro, and chloro substituents on a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole typically involves the following steps:
Bromination and Fluorination: Starting with a suitable phenyl compound, bromination and fluorination reactions are performed to introduce the bromo and fluoro groups at the appropriate positions on the benzene ring.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction, often involving hydrazine and a suitable carboxylic acid derivative.
Chlorination and Methylation: Finally, chlorination and methylation steps are carried out to introduce the chloro and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to more reduced forms.
Substitution: Substitution reactions can replace one of the substituents on the benzene ring or the triazole ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The bromo, fluoro, and chloro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparison with Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound shares the bromo and fluoro substituents but lacks the triazole ring.
3-Chloro-5-methyl-4H-1,2,4-triazole: This compound has the triazole ring and methyl group but lacks the bromo and fluoro substituents.
Uniqueness: The uniqueness of 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole lies in its combination of substituents on the triazole ring, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c1-5-13-14-9(11)15(5)8-3-2-6(10)4-7(8)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCHWWRAUIIXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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